molecular formula C12H7ClN4O B12263387 2-Chloro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyridine

2-Chloro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyridine

Cat. No.: B12263387
M. Wt: 258.66 g/mol
InChI Key: MEUMNRJVDADBLX-UHFFFAOYSA-N
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Description

2-Chloro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring, which is then coupled with a chlorinated pyridine derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Typical reaction conditions involve the use of solvents like dichloromethane or ethanol and may require catalysts like palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyridine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C12H7ClN4O

Molecular Weight

258.66 g/mol

IUPAC Name

5-(2-chloropyridin-4-yl)-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H7ClN4O/c13-10-7-9(3-6-15-10)12-16-11(17-18-12)8-1-4-14-5-2-8/h1-7H

InChI Key

MEUMNRJVDADBLX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)C3=CC(=NC=C3)Cl

Origin of Product

United States

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